[2-(3-Chlorophenyl)quinolin-4-yl](2-methylpiperidin-1-yl)methanone
Overview
Description
2-(3-Chlorophenyl)quinolin-4-ylmethanone is a complex organic compound that features a quinoline core substituted with a chlorophenyl group and a piperidinyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)quinolin-4-ylmethanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions are optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the piperidinyl moiety.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-Chlorophenyl)quinolin-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)quinolin-4-ylmethanone involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, potentially disrupting cellular processes. Additionally, the piperidinyl moiety may interact with neurotransmitter receptors, influencing neurological pathways .
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenyl)quinolin-4-ylmethanol: Similar structure but with a hydroxyl group instead of a ketone.
2-(3-Chlorophenyl)quinolin-4-ylamine: Similar structure but with an amine group instead of a ketone.
Uniqueness
The presence of the methanone group in 2-(3-Chlorophenyl)quinolin-4-ylmethanone imparts unique chemical reactivity, particularly in oxidation and reduction reactions. This distinguishes it from its analogs and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
[2-(3-chlorophenyl)quinolin-4-yl]-(2-methylpiperidin-1-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O/c1-15-7-4-5-12-25(15)22(26)19-14-21(16-8-6-9-17(23)13-16)24-20-11-3-2-10-18(19)20/h2-3,6,8-11,13-15H,4-5,7,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWROQOVYHJFHRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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